molecular formula C9H11NO2 B1358173 6-(Propan-2-yl)pyridine-2-carboxylic acid CAS No. 337904-77-5

6-(Propan-2-yl)pyridine-2-carboxylic acid

Cat. No. B1358173
CAS RN: 337904-77-5
M. Wt: 165.19 g/mol
InChI Key: KDGOODJXLHNGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Propan-2-yl)pyridine-2-carboxylic acid, also known as Ipriflavone, is a synthetic isoflavone that has gained attention for its potential health benefits. It was first synthesized in 1966 and has since been studied for its effects on bone health, cognitive function, and cancer prevention. In

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Stereoselective Reductive Tetraallylation : 6-(Propan-2-yl)pyridine-2-carboxylic acid undergoes stereoselective reductive tetraallylation with triallylborane, yielding complex tetrahydropyridines with potential applications in organic synthesis (Bubnov et al., 1998).
  • Formation of Copper(II) Complexes : It's used in the synthesis of optically pure 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, forming stable complexes with Cu(II) ions. These complexes have catalytic applications and have been characterized using X-ray diffraction (Drabina et al., 2010).

2. Catalytic and Chemical Reactivity

  • Catalysis in Oxidation Reactions : The compound plays an unexpected role in manganese-based oxidation catalysis, where it decomposes in situ to pyridine-2-carboxylic acid, aiding in catalytic activity (Pijper et al., 2010).
  • Efficient Synthesis of Pyridin-2(1H)-ones : It is used in the synthesis of 6-amino-substituted pyridin-2(1H)-ones, showing its significance in the development of novel organic compounds (Schirok et al., 2005).

3. Material Science and Supramolecular Chemistry

  • Formation of Supramolecular Structures : In combination with other compounds, it contributes to the formation of complex structures with significant π–π stacking interaction, which is crucial in the study of supramolecular chemistry (Aghabozorg et al., 2008).

4. Biological and Pharmaceutical Applications

  • Antimicrobial and Antioxidant Activity : Compounds synthesized from reactions involving this compound have shown moderate antifungal activity, highlighting its potential in antibacterial and antifungal applications (Rusnac et al., 2020).

properties

IUPAC Name

6-propan-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGOODJXLHNGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621296
Record name 6-(Propan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

337904-77-5
Record name 6-(Propan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (15 mL) was added to a solution of 6-isopropylpicolinonitrile (example 85, step c) (1.23 g) in methanol (30 mL). The resulting mixture was heated at reflux for 17 h and allowed to cool to RT. The mixture was cautiously poured into sodium hydroxide solution (10M, 50 mL) and stirred at RT overnight. The reaction was concentrated and the pH adjusted to 5 using 2M HCl solution. The aqeuous mixture was extracted with chloroform (3×100 mL). The organic solutions were combined, washed with brine (100 mL), dried over sodium sulphate, filtered and evaporated to give the subtitled compound as a yellow oil. Yield 0.94 g.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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